molecular formula C20H17N3O3S2 B304957 ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B304957
M. Wt: 411.5 g/mol
InChI Key: XBOLZFRGPNSLCT-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazolo[3,2-a]pyrimidines and has been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Studies have also suggested that this compound may have anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its potential as a lead compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for research on ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One potential direction is to further investigate its mechanism of action and identify specific targets that it may interact with. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research may focus on developing more efficient synthesis methods for this compound and its derivatives.

Synthesis Methods

The synthesis of ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the condensation of 2-thienylamine with ethyl acetoacetate to form 2-ethylthio-4-methyl-5-oxo-1,2,4,5-tetrahydrothiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester. The resulting compound is then reacted with 4-pyridinecarbaldehyde to form the final product.

Scientific Research Applications

Ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in drug development. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities. Studies have also suggested that this compound may have potential applications in the treatment of neurodegenerative diseases.

properties

Product Name

ethyl 7-methyl-3-oxo-2-(4-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C20H17N3O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17N3O3S2/c1-3-26-19(25)16-12(2)22-20-23(17(16)14-5-4-10-27-14)18(24)15(28-20)11-13-6-8-21-9-7-13/h4-11,17H,3H2,1-2H3/b15-11-

InChI Key

XBOLZFRGPNSLCT-PTNGSMBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=NC=C4)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=NC=C4)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=NC=C4)S2)C

Origin of Product

United States

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